(S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Description
(S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol. The purity is usually 95%.
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Biological Activity
(S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrrolidine ring and a dimethyl-pyrimidine moiety, which contribute to its pharmacological potential. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula: C15H24N4O2
- Molecular Weight: 292.38 g/mol
- CAS Number: 1289585-51-8
Biological Activity Overview
The compound exhibits various biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. The following sections detail these activities based on recent research findings.
Antiviral Activity
Research has indicated that derivatives containing the β-amino acid moiety demonstrate significant antiviral properties. For instance, compounds similar to (S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine have shown efficacy against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) .
Table 1: Antiviral Activity of Related Compounds
Compound | Virus Targeted | IC50 (µg/mL) | Reference |
---|---|---|---|
A-87380 | TMV | 500 | |
Compound 5 | HSV-1 | Highest among tested esters | |
A-192558 | TMV | 500 |
Antibacterial Activity
The compound's antibacterial potential aligns with findings from studies on similar heterocyclic derivatives. These compounds are noted for their ability to inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and protein synthesis .
Table 2: Antibacterial Efficacy of Pyrrolidine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound X | E. coli | 10 µg/mL | |
Compound Y | S. aureus | 15 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through its effects on cytokine production and inflammatory pathways. Research indicates that pyrrolidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Table 3: Anti-inflammatory Effects
Compound | Inflammatory Marker | Effect Observed | Reference |
---|---|---|---|
Compound Z | TNF-alpha | Decreased secretion | |
Compound A | IL-6 | Inhibition of production |
Case Studies
Several case studies have highlighted the therapeutic potential of (S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine derivatives:
- Anticancer Studies : One study demonstrated that a related compound exhibited significant antiproliferative activity against glioma cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Another investigation revealed that pyrrolidine derivatives could inhibit acetylcholinesterase activity, indicating their potential use in treating neurodegenerative diseases such as Alzheimer’s .
Properties
IUPAC Name |
tert-butyl (3S)-3-[(4,6-dimethylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10-8-11(2)17-13(16-10)18-12-6-7-19(9-12)14(20)21-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,16,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACCEDJDBMQWFO-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.